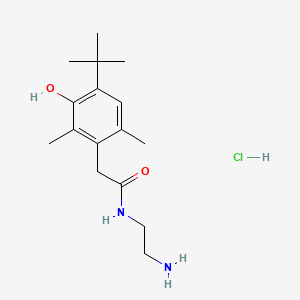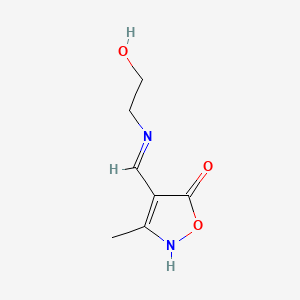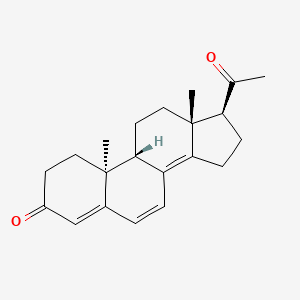
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
Descripción general
Descripción
“2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride” is a chemical compound with the molecular formula C16H27ClN2O2 . It has a molecular weight of 314.8 g/mol . This compound is also known by other names, including N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H26N2O2.ClH/c1-10-8-13 (16 (3,4)5)15 (20)11 (2)12 (10)9-14 (19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3, (H,18,19);1H . The canonical SMILES string is CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C©©C.Cl . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.8 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Neuroprotective Antioxidant Development
A study by Kenche et al. (2013) explored the development of a neuroprotective antioxidant using a mix-and-match drug design approach. They modified paracetamol by attaching a radical scavenger moiety to create a bifunctional bioactive molecule. This compound, 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol (TRS1), demonstrated comparable radical scavenging ability to established antioxidants like Trolox, suggesting potential therapeutic strategies for neurodegenerative conditions (Kenche et al., 2013).
Spectroscopic Characterization of Analogs
Davis et al. (2007) conducted spectroscopic characterization of a series of secondary amide analogs of a fungal natural product, 3‐chloro‐4‐hydroxyphenylacetamide. These analogs were synthesized and characterized using various spectroscopic methods, including NMR, UV, IR, and MS data. One of the compounds exhibited moderate cytotoxicity against human melanoma and prostate cell lines (Davis et al., 2007).
Applications in Urinary Analysis
Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for the quantitative determination of tert-butyldimethylsilyl derivatives of various metabolites in urine. This method is significant for diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism (Muskiet et al., 1981).
Synthesis and Microbial Study of Salbutamol's Derivatives
Fenjan et al. (2011) reported the synthesis and characterization of new medical derivatives of salbutamol. They studied the antibacterial activity of these compounds in vitro against various bacteria and fungi. Potent antibacterial activity was noted for specific compounds, indicating potential for medical applications (Fenjan et al., 2011).
Application in Biomedical Materials
Novac et al. (2013) prepared N-(2-aminoethyl)-2-acetamidyl gellan gum, a material that was structurally confirmed and characterized for potential use in biomedical applications. Their in vitro tests showed a lack of cytotoxicity, indicating the material's suitability for biomedical uses (Novac et al., 2013).
Therapeutic Applications in Overactive Detrusor
Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides and examined their inhibitory activity on detrusor contraction. This study is relevant for the development of agents for the treatment of overactive detrusor, with some compounds showing promising results (Take et al., 1992).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRHYCZRQHLUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)
